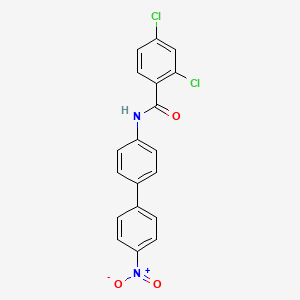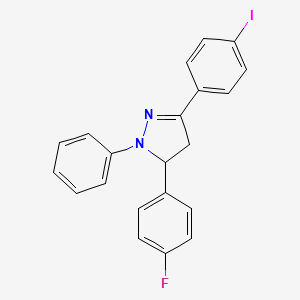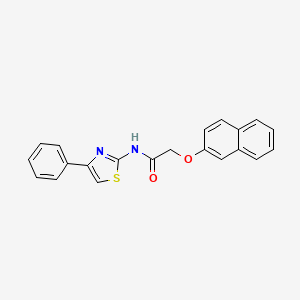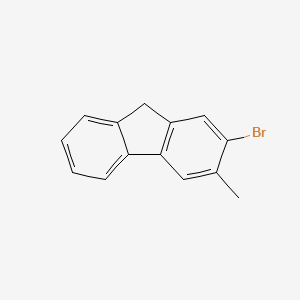![molecular formula C22H27Br2N3O3 B11547112 2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11547112.png)
2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, phenoxy, and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route starts with the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,6-dibromo-4-methoxyphenoxy)acetic acid. The final step involves the condensation of this intermediate with N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazide group can be reduced to form hydrazines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methoxyphenol: Shares the dibromo and methoxy functional groups.
N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazide: Shares the hydrazide and dipropylamino functional groups.
Uniqueness
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C22H27Br2N3O3 |
|---|---|
Peso molecular |
541.3 g/mol |
Nombre IUPAC |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H27Br2N3O3/c1-4-10-27(11-5-2)17-8-6-16(7-9-17)14-25-26-21(28)15-30-22-19(23)12-18(29-3)13-20(22)24/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,26,28)/b25-14+ |
Clave InChI |
PGKFCTHZAXJFHQ-AFUMVMLFSA-N |
SMILES isomérico |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11547034.png)

![N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide](/img/structure/B11547041.png)

![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11547062.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11547068.png)

![N-({N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11547079.png)
![N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11547087.png)
![4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547096.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11547104.png)

![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)
![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)